(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS2/c1-11-7-13(19-9-11)14(17)16-5-4-6-18-10-12(16)8-15(2)3/h7,9,12H,4-6,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNMFANKGXTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCSCC2CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone, a synthetic organic compound with the CAS number 1448063-55-5, belongs to the class of thiazepanes. It features a thiazepane ring, a dimethylamino group, and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological research.
The molecular formula of this compound is C13H20N2OS2, with a molecular weight of approximately 284.4 g/mol. Its structure includes a thiazepane ring which contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2OS2 |
| Molecular Weight | 284.4 g/mol |
| CAS Number | 1448063-55-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The compound's structural features enable it to form specific interactions that may inhibit or modulate enzymatic activity, making it a valuable candidate for further pharmacological studies.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that thiazepane derivatives can possess significant antimicrobial properties.
- Analgesic Effects : Related compounds have been shown to exhibit analgesic effects through mechanisms involving opioid receptors .
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes, impacting metabolic pathways relevant to disease states.
Case Studies
Several studies have explored the biological activities of thiazepane derivatives:
- Study on Analgesic Properties : A study identified a thiazepane derivative with potent analgesic effects, achieving ED50 values of 0.54 mg/kg in hot plate models . This suggests that similar compounds could be explored for pain management.
- Antimicrobial Studies : Research has indicated that certain thiazepane derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Predicted Bioactivity
While direct data are unavailable, comparisons suggest:
- Target: Potential kinase or protease inhibition due to the thiazepane’s ability to mimic peptide bonds.
- Lipophilicity : The 4-methylthiophene group may increase logP compared to hydroxyl-substituted analogs, favoring CNS penetration .
Stability and Metabolism
- Metabolic Sites: The dimethylamino group is susceptible to N-demethylation, while the thiophene ring may undergo oxidative metabolism.
- Stability : Likely stable under physiological pH due to the absence of hydrolytically labile groups (e.g., esters in ’s derivatives) .
Preparation Methods
Structural Overview and Target Synthesis Challenges
The compound features a seven-membered 1,4-thiazepane ring substituted with a dimethylaminomethyl group at position 3 and a 4-methylthiophen-2-yl methanone moiety at position 4. Key synthetic challenges include:
- Ring Strain Mitigation : The 1,4-thiazepane core requires careful cyclization to avoid side reactions.
- Stereoselectivity : Controlling the configuration at the C3 position during dimethylaminomethyl introduction.
- Functional Group Compatibility : Ensuring stability of the thiophene and ketone groups under reaction conditions.
Synthetic Methodologies
Cyclization of 1,4-Thiazepanone Precursors
One-Pot Conjugate Addition-Cyclization
Procedure :
- Substrate Preparation : React α,β-unsaturated trifluoroethyl ester (e.g., 3-(4-methylthiophen-2-yl)acrylic acid trifluoroethyl ester) with cysteamine hydrochloride in acetonitrile.
- Base-Mediated Cyclization : Use 1,8-diazabicycloundec-7-ene (DBU, 2 eq) and imidazole (0.2 eq) at 25°C for 0.5–3 hrs.
- Isolation : Extract with dichloromethane, wash with NaHCO₃, and purify via silica chromatography (hexane:ethyl acetate, 3:1).
Data :
| Step | Yield | Reaction Time | Key Conditions |
|---|---|---|---|
| Conjugate Add | 70–85% | 0.5–3 hrs | CH₃CN, DBU, 25°C |
| Cyclization | 92% | 2 hrs | Imidazole, reflux |
Advantages : High atom economy, minimal purification steps.
Limitations : Requires anhydrous conditions; trifluoroethyl esters are cost-prohibitive at scale.
Reductive Amination Followed by Cyclization
Procedure :
- Intermediate Synthesis : React 4-methylthiophene-2-carboxylic acid with cysteamine via EDC/HOBt coupling.
- Reductive Amination : Treat with dimethylamine and NaBH₃CN in methanol.
- Cyclization : Use PCl₃ in toluene at 80°C for 6 hrs.
Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Coupling | 78% | 95% |
| Reductive Amination | 65% | 90% |
| Cyclization | 82% | 98% |
Advantages : High stereochemical control; adaptable to parallel synthesis.
Limitations : Multi-step process increases cost and time.
Halogen Displacement Strategies
Nucleophilic Substitution on 4-Chloro-1,4-thiazepane
Procedure :
- Core Synthesis : Prepare 4-chloro-1,4-thiazepane via POCl₃ treatment of 1,4-thiazepan-5-one.
- Methanone Introduction : React with 4-methylthiophene-2-carbonyl chloride using Et₃N in DCM.
- Dimethylaminomethyl Functionalization : Displace chloride with dimethylamine in THF at 60°C.
Data :
| Step | Yield | Key Reagents |
|---|---|---|
| Chlorination | 88% | POCl₃, DMF, 0°C |
| Carbonylation | 75% | Et₃N, DCM, −20°C |
| Amination | 68% | Dimethylamine, K₂CO₃ |
Advantages : High yields at each step; well-established protocols.
Limitations : POCl₃ handling requires strict safety measures.
Catalytic and Enantioselective Approaches
Asymmetric Hydrogenation of Thiazepane Intermediates
Procedure :
- Chiral Ligand Synthesis : Prepare (R)-BINAP-Ru complexes.
- Hydrogenation : Treat 3-cyano-1,4-thiazepan-5-one with H₂ (50 psi) in MeOH at 25°C.
- Methanone Coupling : Use Suzuki-Miyaura cross-coupling with 4-methylthiophen-2-ylboronic acid.
Data :
| Parameter | Value |
|---|---|
| ee | 94% |
| Turnover Frequency | 12 hr⁻¹ |
| Isolated Yield | 80% |
Advantages : High enantiomeric excess (ee) for chiral drug development.
Limitations : Specialized catalysts increase costs.
Analytical Characterization
Key Spectroscopic Data :
Q & A
Q. Critical reaction conditions :
- Temperature : Elevated temperatures (e.g., 473 K) for cyclization steps improve reaction rates but require monitoring to avoid decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
- Catalysts : Palladium catalysts for cross-coupling or acid/base catalysts for ring closure .
Yield optimization often requires iterative adjustment of these parameters using Design of Experiments (DOE) frameworks .
Which analytical techniques are most effective for structural characterization of this compound, and how are conflicting spectral data resolved?
Answer:
Primary techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, thiazepane ring protons exhibit distinct splitting patterns due to restricted rotation .
- X-ray crystallography : Resolves absolute configuration and ring conformations (e.g., boat vs. chair for thiazepane) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .
Q. Resolving data contradictions :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl-thiazepane derivatives) to identify expected chemical shifts .
- Dynamic NMR : Assess conformational flexibility in solution if crystallographic data conflicts with observed spectra .
How can reaction conditions be systematically optimized to improve synthetic yield and purity?
Answer:
Advanced optimization strategies include:
- Design of Experiments (DOE) : Vary temperature, solvent, and catalyst loading in a factorial design to identify interactions affecting yield .
- In-line monitoring : Use techniques like FTIR or HPLC to track reaction progress and intermediate stability .
- Purification protocols : Gradient chromatography or recrystallization (e.g., DMF/ethanol mixtures) to isolate high-purity product .
Case studies on similar thiazepane derivatives show yield improvements of 15–20% after DOE implementation .
How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies:
- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and endpoints (e.g., IC) .
- Structure-Activity Relationship (SAR) : Compare with derivatives (e.g., fluorophenyl or chlorophenyl analogs) to isolate pharmacophore contributions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .
What methodologies are recommended for evaluating the environmental stability and degradation pathways of this compound?
Answer:
Environmental fate studies should follow protocols from projects like INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., HO) to simulate natural conditions. Monitor via LC-MS for breakdown products .
- Biotic degradation : Use soil or water microcosms to assess microbial metabolism. Metabolites can be identified using F-NMR if fluorinated analogs are studied .
- Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to quantify ecological risks .
How can researchers design pharmacological studies to evaluate the therapeutic potential of this compound?
Answer:
Stepwise approach :
In vitro screening :
- Target-based assays : Enzyme inhibition (e.g., kinase or protease) or receptor binding (e.g., GPCRs) using fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC determination .
In vivo models :
- Pharmacokinetics : Assess bioavailability, half-life, and metabolism in rodent models. Use LC-MS/MS for plasma quantification .
- Efficacy : Disease-specific models (e.g., xenografts for anticancer activity) with dose-response curves .
Mechanistic studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
